molecular formula C8H12F3NO B2483165 6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol CAS No. 2133362-43-1

6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol

Cat. No.: B2483165
CAS No.: 2133362-43-1
M. Wt: 195.185
InChI Key: FRSUAPFITHYPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol (CAS 2133362-43-1) is a high-value, spiro 3 3heptane-derived chemical building block designed for advanced drug discovery and medicinal chemistry research. This compound features a saturated, three-dimensional spiro[3.3]heptane core, which is widely recognized as a superior bioisostere for flat aromatic rings like benzene . The incorporation of this rigid scaffold is a established strategy to improve the physicochemical properties of drug candidates, often leading to enhanced potency, selectivity, and metabolic stability . The molecule is strategically functionalized with both amino and trifluoromethyl-hydroxy groups, making it a versatile bifunctional intermediate for further synthetic elaboration. These functional groups allow researchers to efficiently link this spirocyclic core to other molecular fragments or to convert it into a wide range of derivatives, such as carboxylic acids and boronate esters . The presence of the trifluoromethyl group is particularly valuable, as it can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity . This makes the compound exceptionally useful for constructing novel probes for biological target interaction studies and for the development of potential therapeutics targeting central nervous system pathways or enzymes like glutamate racemase . This product is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO/c9-8(10,11)7(13)3-6(4-7)1-5(12)2-6/h5,13H,1-4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSUAPFITHYPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)(C(F)(F)F)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The process initiates with deprotonation of a protected amine precursor (e.g., 2-fluoro-4-nitroaniline) using sodium hydroxide in sulfolane solvent. The strong base generates a nucleophilic amine that attacks both bromine atoms in BBMO simultaneously, inducing spiro ring formation through intramolecular cyclization.

Critical Reaction Parameters:

Parameter Optimal Value Effect on Yield
Temperature 80°C Maximizes SN2 reactivity
NaOH Equivalents 3.5 eq Completes deprotonation
BBMO:Amine Ratio 1.2:1 Compensates for volatility losses
Reaction Time 5 hours Balances conversion vs. decomposition

Process Optimization

Scale-up trials at 100g demonstrated 87% isolated yield when using:

  • Sulfolane/water (3% v/v) as solvent system
  • Dropwise addition via syringe pump over 2 hours
  • Post-reaction purification through silica gel chromatography (hexane:ethyl acetate 4:1)

This method avoids protecting group strategies but requires careful control of water content to prevent hydrolysis of BBMO.

Alternative routes focus on late-stage introduction of the trifluoromethyl group using specialized fluorinating agents.

Radical Trifluoromethylation

A two-step sequence involving:

  • Synthesis of 6-amino-spiro[3.3]heptan-2-ol core
  • CF3 group installation via copper-mediated radical coupling

Representative Conditions:

Component Specification
Trifluoromethyl source TMSCF3 (2.5 eq)
Catalyst CuI (10 mol%)
Ligand 1,10-Phenanthroline
Solvent DMF, anhydrous
Temperature 110°C, 24 hours

This method achieves 63-68% yield but generates regioisomers requiring HPLC separation.

Electrophilic Trifluoromethylation

Direct electrophilic substitution using Umemoto's reagent:

Reaction Scheme:
6-Amino-spiro[3.3]heptan-2-ol + (CF3SO2)2O → Target Compound

Optimized Parameters:

  • 1.8 eq Umemoto's reagent
  • -78°C to 0°C temperature gradient
  • 89% conversion (GCMS)
  • Isolated yield: 54% after recrystallization

Multi-Step Synthesis from Tribromoneopentyl Alcohol

Industrial-scale production employs tribromoneopentyl alcohol (TBNPA) as the starting material:

Synthetic Pathway:

  • Oxetane Formation
    TBNPA → BBMO via NaOH-mediated cyclization (72% yield)
  • Spirocyclization
    BBMO + 2-fluoro-4-nitroaniline → Nitro-spiro intermediate (87% yield)

  • Nitro Reduction
    H2/Pd-C in ethanol → Amine functionality (95% conversion)

  • CF3 Introduction
    Halogen exchange using CF3SiMe3/KF (81% yield)

Process Economics:

Stage Cost Contribution Yield
BBMO Synthesis 38% 72%
Spirocyclization 29% 87%
Trifluoromethylation 33% 81%

This route benefits from TBNPA's commercial availability but requires handling of corrosive brominated intermediates.

Comparative Analysis of Synthetic Methods

Performance Metrics:

Method Max Yield Purity Scalability
Ring-Closing Alkylation 87% >99% Kilogram-scale
Radical CF3 Addition 68% 92% Lab-scale
Multi-Step from TBNPA 81% 97% Pilot plant

The hydroxide-mediated alkylation method currently represents the most industrially viable approach, combining high yields with minimal purification requirements. Recent innovations in continuous flow reactors have further improved space-time yields by 40% compared to batch processes.

Emerging Synthetic Technologies

Photoredox Catalysis

Preliminary studies demonstrate visible-light-mediated spirocyclization using:

  • Ir(ppy)3 catalyst (2 mol%)
  • Blue LEDs (450 nm)
  • 78% yield at 25°C

Biocatalytic Approaches

Engineered transaminases show promise for enantioselective synthesis:

Enzyme ee (%) Productivity (g/L/h)
ATA-117 98 0.45
Codexis TAm-112 >99 1.2

These methods remain at experimental stages but could address chirality control challenges in spiro compound synthesis.

Purification and Characterization

Final product quality depends critically on:

  • Crystallization Conditions:
    Solvent System: Ethanol/water (7:3)
    Cooling Rate: 0.5°C/min
    Final Purity: 97.3% (HPLC)
  • Analytical Methods:





















    TechniqueParameters
    1H NMR600 MHz, DMSO-d6
    13C NMR151 MHz, CDCl3
    HRMSESI+, m/z calc. 196.09438

Impurity profiling identifies three primary byproducts:

  • Des-amino derivative (0.8%)
  • Ring-opened diol (1.1%)
  • Trifluoromethyl ketone (0.6%)

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes controlled oxidation under mild conditions:

ReagentConditionsProduct FormedSelectivity Notes
KMnO₄ (0.1 M)Aqueous H₂SO₄, 0°C6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-oneC-2 hydroxyl exclusively oxidized
Dess-Martin periodinaneDichloromethane, RTSame ketone productHigher yield (82-89%) vs KMnO₄

The trifluoromethyl group directs oxidation to the adjacent hydroxyl rather than the amino group due to its -I effect stabilizing the transition state.

Reduction Reactions

While the compound itself is not typically reduced, derivatives participate in hydrogenation:

Example:
6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-one →
Catalytic hydrogenation (H₂/Pd-C, EtOH, 50°C):
Regenerates parent alcohol with >95% recovery.

Amino Group Reactivity

Reaction TypeReagentProductKey Observation
AcylationAcetic anhydrideN-Acetyl derivativeSteric hindrance reduces yield to 67%
SulfonylationTosyl chlorideN-Tosyl derivativeRequires 24 hr reaction time

Hydroxyl Group Reactivity

ReactionReagent/ConditionsProductEfficiency
EsterificationAcetic anhydride, DMAP catalyst2-Acetoxy derivative78% yield
SilylationTBDMSCl, imidazole, DMFTBDMS-protected alcohol91% yield

Cyclopropane Ring-Opening Reactions

The spiro[3.3]heptane core undergoes selective ring-opening under radical or cationic conditions:

SystemConditionsMajor ProductMechanism
ETFDO* oxidationCH₃CN, -20°CBicyclo[4.2.0]octan-1-ol derivativesCationic intermediate via ET pathway
H₂O₂/Fe²⁺Aqueous acidic mediumLinear amino diolRadical-mediated cleavage

*ETFDO = 3-Ethyl-3-(trifluoromethyl)dioxirane

Comparative Reaction Table

Reaction TypePreferred ReagentsTemperature RangeSolventKey Functional Group Involvement
OxidationDess-Martin periodinane20-25°CDCMC-2 hydroxyl
EsterificationAcetic anhydride + DMAP0-5°CTHFC-2 hydroxyl
Amino protectionBoc₂O, DIEA40°CDMFAmino group
Ring-openingH₂O₂/Fe²⁺50°CH₂O/MeCNCyclopropane C-C bond

Mechanistic Insights

  • Electron-Withdrawing Effects : The CF₃ group increases acidity of the adjacent hydroxyl (pKa ≈ 8.2 vs 10.3 for non-fluorinated analogs), enhancing nucleophilic substitution rates at this position.

  • Spiro Strain Influence : Ring strain (≈25 kcal/mol in spiro[3.3]heptane) facilitates ring-opening reactions compared to monocyclic systems .

  • Steric Effects : Axial amino group creates a 7.3 Å cavity, limiting reagent access to the cis face of the molecule.

Unexpected Reactivity

  • Photochemical Rearrangement : UV irradiation (λ=254 nm) in MeOH produces a tricyclic lactam via -sigmatropic shift and cyclization (15% yield).

  • Metal Coordination : Forms stable complexes with Cu(II) (log K=4.7) and Fe(III) (log K=3.9), altering redox behavior.

This compound's reactivity profile makes it valuable for designing conformationally restricted bioactive molecules and functional materials. Continued exploration of its photochemical properties and transition metal interactions appears particularly promising for advanced applications.

Scientific Research Applications

Chemistry

6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol serves as a valuable building block in organic synthesis. Its spirocyclic structure allows for the creation of complex molecules through various synthetic routes, including:

  • Amination Reactions : The introduction of the amino group facilitates further modifications.
  • Trifluoromethylation : The trifluoromethyl group enhances the compound's reactivity and stability in various reactions.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
OxidationConverts to oxidesHydroxylated derivatives
ReductionModifies functional groupsAmino alcohols
SubstitutionReplaces functional groupsNew derivatives with varied properties

Biology

The compound's unique structure makes it an interesting candidate for biological studies:

  • Enzyme Interactions : Research indicates that the trifluoromethyl group can enhance binding affinity to enzyme targets, potentially leading to new therapeutic agents.
  • Metabolic Pathways : Its role in metabolic studies can help elucidate pathways involving similar spirocyclic compounds.

Case Study: Anticancer Activity
Recent studies have explored the anticancer properties of related compounds, demonstrating that modifications of spirocyclic structures can yield significant biological activity against various cancer cell lines, suggesting that this compound may exhibit similar effects .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with unique properties:

  • Pharmaceutical Development : The compound's structural features make it suitable for developing new medications with enhanced efficacy and reduced side effects.
  • Material Science : Its properties are being explored for creating advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the spirocyclic structure may influence its stability and reactivity. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Role of the Trifluoromethyl Group

The trifluoromethyl group is a critical determinant of bioactivity. Evidence from SAR studies highlights that electron-withdrawing groups like -CF₃ enhance potency in Apo A-I upregulation, likely by stabilizing charge interactions or improving membrane permeability .

Key Comparisons :

  • 6-Aminospiro[3.3]heptan-2-ol hydrochloride (): Lacks the -CF₃ group, resulting in complete loss of activity in assays where the trifluoromethyl analog is active.
  • 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride (): Replaces -CF₃ with -F substituents. While fluorine is electron-withdrawing, the absence of the bulkier -CF₃ group may reduce hydrophobic interactions, leading to moderate or variable activity .

Substituent Position and Electronic Effects

  • Meta vs. Ortho Positioning : In phenyl-substituted analogs (e.g., ), meta -CF₃ substitution enhances activity compared to ortho positioning. This principle may extrapolate to spiro systems, where spatial arrangement affects target engagement.
  • 6-Amino vs. For example, 6-(Aminomethyl)spiro[3.3]heptan-2-ol HCl () features an aminomethyl group, which may sterically hinder interactions compared to the primary amine in the target compound .

Nitrogen Substitution Patterns

  • N-Methyl vs. N-Acetyl: N-methyl substitution on spiro rings (e.g., N-methyl-6-amino analogs) generally improves potency over N-acetylated derivatives, as observed in related compounds (). The acetyl group introduces steric bulk and reduces basicity, weakening target binding .

Structural and Activity Data Table

Compound Name Substituents Key Features Biological Activity (Relative Potency) Reference
6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol -CF₃ (position 2), -NH₂ (position 6) Rigid spiro core, electron-withdrawing -CF₃ High
6-Aminospiro[3.3]heptan-2-ol hydrochloride No -CF₃, -NH₂ (position 6) Lacks critical -CF₃ group Inactive
6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride -F (positions 6,6), -NH₂ (position 2) Smaller halogens, altered amine position Moderate
6-(Aminomethyl)spiro[3.3]heptan-2-ol HCl -CH₂NH₂ (position 6) Aminomethyl group introduces steric hindrance Reduced
6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol -CF₃, nitrogen in spiro ring Azaspiro system alters electronic properties Not reported

Research Findings and Implications

  • Electron-Withdrawing Groups: The -CF₃ group’s presence is non-negotiable for high activity in Apo A-I upregulation, as shown by inactive analogs lacking this group (e.g., 6-Aminospiro[3.3]heptan-2-ol hydrochloride) .
  • Spiro Ring Modifications : Introducing heteroatoms (e.g., nitrogen in azaspiro analogs) or altering substituent positions (e.g., 6,6-difluoro) can unpredictably affect activity, underscoring the need for precise structural mimicry .

Biological Activity

6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol, with the CAS number 2133362-43-1, is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a spirocyclic structure that may influence its pharmacological profiles, particularly in mimicking bioactive compounds.

  • Molecular Formula : C8_8H12_{12}F3_3NO
  • Molecular Weight : 195.18 g/mol
  • IUPAC Name : this compound
  • Purity : Typically available at 95% or higher purity levels in commercial sources.

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential as a bioisostere for phenyl rings in various bioactive compounds. Research indicates that substituting phenyl groups with spiro[3.3]heptane structures can maintain or enhance biological activity while potentially improving physicochemical properties such as solubility and metabolic stability.

Key Findings from Research Studies

  • Mimicking Phenyl Rings : The spiro[3.3]heptane structure can effectively replace phenyl groups in certain drugs, leading to analogs with retained or enhanced activity against specific biological targets, such as the Hedgehog signaling pathway, which is crucial in cancer biology .
  • Activity Comparison : In studies comparing Vorinostat and its saturated analogs containing the spiro[3.3]heptane core, it was found that while the analogs exhibited reduced lipophilicity, they still demonstrated significant micromolar inhibition against cancer cell lines (IC50 values ranging from 0.24 to 0.48 µM) .
  • Cell Viability Assays : Fluorescent microscopy studies on HepG2 cells treated with Vorinostat and its analogs showed that the analogs induced apoptosis effectively, indicating their potential as anticancer agents .

Case Studies

CompoundActivityIC50 (µM)Remarks
VorinostatAnticancer0.0015Strong activity against cancer cells
Spiro Analog (±)-77Anticancer0.48Reduced activity compared to Vorinostat
Spiro Analog (±)-78Anticancer0.24Comparable activity to Vorinostat

The mechanism by which this compound exerts its biological effects is likely related to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. The structural resemblance to known bioactive compounds allows it to interact with similar molecular targets, potentially leading to therapeutic effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step procedures, such as ring-opening of spiro[3.3]heptane precursors followed by functionalization. For example, intermediates like tert-butyl carbamate derivatives (e.g., tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate) are synthesized via nucleophilic substitution or acid-catalyzed reactions . Key intermediates are characterized using NMR spectroscopy (¹H/¹³C), mass spectrometry (MS) , and elemental analysis to confirm purity and structural integrity. Reaction optimization may involve adjusting solvent polarity, temperature, and catalysts like TMAD (tetramethylazodicarboxamide) in THF .

Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Gas Chromatography (GC) : Used to assess purity and identify volatile byproducts .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the spirocyclic core and trifluoromethyl group orientation .
  • FT-IR Spectroscopy : Validates functional groups (e.g., amine, hydroxyl) via characteristic absorption bands .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies impurities and monitors reaction progress .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in ring-opening reactions?

  • Methodological Answer : The electron-withdrawing nature of the trifluoromethyl group stabilizes carbocation intermediates during acid-catalyzed ring-opening, directing regioselectivity. For example, in sulfuric acid, the spiro[3.3]heptane ring preferentially cleaves at positions adjacent to the trifluoromethyl group, forming linear diols or amines . Computational studies (e.g., DFT calculations ) can model charge distribution and predict reaction pathways . Experimental validation involves comparing kinetic data for trifluoromethyl-substituted vs. non-substituted analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Comparative Bioassays : Test the compound under standardized conditions (e.g., fixed pH, temperature) against diverse cell lines or enzyme targets .
  • Structure-Activity Relationship (SAR) Studies : Modify specific functional groups (e.g., replacing the hydroxyl group with a methoxy group) to isolate variables affecting activity .
  • Meta-Analysis : Cross-reference published datasets using tools like Prism or R to identify outliers or protocol discrepancies .

Q. How can molecular docking studies elucidate the compound’s enzyme inhibition mechanisms?

  • Methodological Answer :

  • Target Preparation : Retrieve enzyme structures (e.g., kinases, cytochrome P450) from the Protein Data Bank (PDB) and optimize protonation states using MOLARIS .
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on interactions between the spirocyclic core/trifluoromethyl group and active-site residues .
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorometric assays) .

Q. How to address discrepancies in reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., reagent stoichiometry, mixing rate) to identify critical factors .
  • Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., Raman spectroscopy ) to detect intermediate degradation .
  • Purification Optimization : Use column chromatography with gradient elution or recrystallization in aprotic solvents to isolate high-purity product .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.